molecular formula C10H11NO2S2 B8645376 1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane

1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane

Cat. No. B8645376
M. Wt: 241.3 g/mol
InChI Key: VQPOAXAARMVCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane is a useful research compound. Its molecular formula is C10H11NO2S2 and its molecular weight is 241.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C10H11NO2S2/c12-5-7(13)6-14-10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12-13H,5-6H2

InChI Key

VQPOAXAARMVCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.80 g (60 mmol) of an 80% strength NaH/oil dispersion were added (with cooling) to a solution of 10.04 g (60 mmol) of 2-mercaptobenzothiazole in 100 ml of absolute DMF at about 40° C., and the mixture was stirred for 15 minutes at 40° C., after which the evolution of hydrogen was complete. 6.63 g (5.02 ml, 60 mmol) of 1-chloro-2,3-dihydroxypropane and 0.30 g (2 mmol) of powdered sodium iodide were added, the mixture was stirred for 3 hours at 87° C., and the DMF was subsequently substantially removed by distillation in vacuo in a rotary evaporator. The oily residue was taken up in 300 ml of CH2Cl2, and the solution was successively shaken twice with 80 ml of 0.2N NaOH in each case and twice with water, dried, filtered and evaporated in vacuo. The residue remaining, 12.5 g of a viscous oil, was chromatographed on a silica gel S/CH2Cl2 column (diameter 2.0 cm, height 38 cm) by elution with CH2Cl2 and CH2Cl2 /ethanol 100:0.5-100:3 (v/v) mixtures. The fractions which were unary according to TLC were combined and evaporated vigorously in an oil-pump vacuum. 9.0 g (62.2% of theory) of 1-(benzothiazol-2-ylthio)-2,3-dihydroxypropane, a compound of the formula VIII (Z=S, L, m and p=O) were obtained as a highly viscous oil,
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10.04 g
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100 mL
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0 (± 1) mol
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5.02 mL
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0.3 g
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